molecular formula C22H28N2O2S2 B2596881 (E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide CAS No. 1235691-06-1

(E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2596881
CAS No.: 1235691-06-1
M. Wt: 416.6
InChI Key: KABCDXKFJYPXLD-DTQAZKPQSA-N
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Description

(E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a sulfonamide-based small molecule characterized by a piperidin-4-ylmethyl core substituted with a 2-(methylthio)benzyl group at the nitrogen atom and an (E)-2-phenylethenesulfonamide moiety. Its structural complexity arises from the stereospecific (E)-configured ethenesulfonamide group and the methylthio-benzyl substitution, which may influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

(E)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S2/c1-27-22-10-6-5-9-21(22)18-24-14-11-20(12-15-24)17-23-28(25,26)16-13-19-7-3-2-4-8-19/h2-10,13,16,20,23H,11-12,14-15,17-18H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABCDXKFJYPXLD-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a complex organic molecule featuring a piperidine ring, a methylthio-benzyl group, and a phenylethenesulfonamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Synthesis and Structural Features

The synthesis of this compound typically involves several key steps, including the formation of the piperidine ring, introduction of the methylthio-benzyl group, and coupling with the phenylethenesulfonamide moiety. The synthetic route may utilize reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation under basic conditions.

Key Structural Components:

  • Piperidine Ring : Provides structural rigidity and potential interaction with biological targets.
  • Methylthio Group : Enhances lipophilicity and may influence pharmacokinetics.
  • Phenylethenesulfonamide Moiety : Likely involved in receptor binding and modulation.

The biological activity of this compound is hypothesized to arise from its interactions with specific molecular targets, such as enzymes or receptors. The piperidine and phenylethenesulfonamide components may facilitate binding to hydrophobic pockets in target proteins, while the methylthio group could enhance overall binding affinity through additional van der Waals interactions.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antiviral Activity : Some derivatives have shown promise as inhibitors against viruses such as Ebola by interfering with viral entry mechanisms .
  • Enzyme Inhibition : Compounds containing piperidine rings are often evaluated for their ability to inhibit various enzymes, potentially leading to therapeutic applications in cancer or infectious diseases .

Case Study 1: Anti-Ebola Activity

A study investigating piperidine derivatives found that certain compounds demonstrated significant antiviral activity against Ebola virus, with EC50 values in the low micromolar range. These compounds were shown to inhibit viral entry at the level of NPC1 (Niemann-Pick C1), suggesting a similar mechanism may be applicable to this compound .

Case Study 2: Enzyme Interaction Studies

Research on related piperidine-containing compounds has revealed their potential as enzyme inhibitors. For instance, studies have shown that modifications in the piperidine structure can significantly affect binding affinities towards target enzymes involved in metabolic pathways associated with cancer .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure FeaturesBiological ActivityEC50 (µM)
Compound APiperidine + BenzimidazoleAnti-Ebola0.64
Compound BPiperidine + Cyano GroupEnzyme Inhibitor0.93
(E)-N...Piperidine + Methylthio + SulfonamidePotential Antiviral/EnzymeTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide, it is critical to compare it with structurally analogous sulfonamide derivatives. Below is an analysis of key analogs and their distinguishing features:

Structural Analog 1: N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

  • Core Structure : Unlike the piperidine-containing target compound, this analog features a butan-2-yl backbone with dual azide functional groups.
  • Azide groups introduce instability under thermal or photolytic conditions, limiting therapeutic utility compared to the more stable methylthio-benzyl group in the target compound.

Structural Analog 2: 2-Methylpropane-N-(1-{2-[(Propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide

  • Core Structure: Shares the piperidin-4-yl sulfonamide scaffold but substitutes the methylthio-benzyl group with a propan-2-ylphenoxyethyl chain.
  • Pharmacokinetic Profile: Increased hydrophobicity due to the isopropylphenoxy group may enhance membrane permeability but reduce aqueous solubility.

Generalized Comparison Table

Property Target Compound Analog 1 Analog 2
Core Structure Piperidin-4-ylmethyl with methylthio-benzyl and (E)-ethenesulfonamide Butan-2-yl with azide groups Piperidin-4-yl with phenoxyethyl
Synthetic Route Likely multi-step nucleophilic substitution and stereospecific coupling Tosyl-azide substitution Etherification and sulfonylation
Stability High (stable methylthio and rigid (E)-configuration) Low (azide decomposition risk) Moderate (flexible linker)
Binding Affinity (Hypothetical) Predicted high due to aromatic and sulfonamide interactions Limited (non-aromatic core) Moderate (flexibility reduces specificity)
Solubility Moderate (balance of hydrophobic benzyl and polar sulfonamide) Low (azide hydrophobicity) Low (isopropylphenoxy hydrophobicity)

Research Findings and Implications

  • Target Compound Advantages :
    • The (E)-ethenesulfonamide group provides geometric rigidity, favoring selective interactions with planar enzyme active sites (e.g., carbonic anhydrase IX) .
    • Methylthio substitution offers metabolic stability compared to labile functional groups like azides.
  • Limitations: Synthetic complexity due to stereospecificity may hinder large-scale production. Limited solubility data necessitate further preclinical profiling.

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